molecular formula C8H12O2 B12954822 2-(2-Propynyloxy)tetrahydropyran-13C3

2-(2-Propynyloxy)tetrahydropyran-13C3

Cat. No.: B12954822
M. Wt: 143.16 g/mol
InChI Key: HQAXHIGPGBPPFU-VCOCTNKGSA-N
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Description

2-(2-Propynyloxy)tetrahydropyran-13C3 is a compound labeled with carbon-13 isotopes. It is an intermediate in the synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-13C4, which is a metabolite of butadiene. This compound is used in various scientific research applications, particularly in the fields of organic chemistry and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propynyloxy)tetrahydropyran-13C3 involves the reaction of propargyl alcohol with tetrahydropyran in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in controlled environments to maintain the integrity of the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Propynyloxy)tetrahydropyran-13C3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(2-Propynyloxy)tetrahydropyran-13C3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic research to trace metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.

    Industry: Used as a standard for environmental pollutant detection in air, water, soil, and food.

Mechanism of Action

The mechanism of action of 2-(2-Propynyloxy)tetrahydropyran-13C3 involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to track its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of various biochemical reactions.

Comparison with Similar Compounds

    2-(2-Propynyloxy)tetrahydropyran: The non-labeled version of the compound.

    Propargyl alcohol tetrahydropyranyl ether: Another compound with similar structural features.

    Tetrahydro-2-(2-propynyloxy)-2H-pyran: A closely related compound with slight variations in its chemical structure.

Uniqueness: 2-(2-Propynyloxy)tetrahydropyran-13C3 is unique due to its carbon-13 isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of metabolic pathways.

Properties

Molecular Formula

C8H12O2

Molecular Weight

143.16 g/mol

IUPAC Name

2-prop-2-ynoxy(2,3,4-13C3)oxane

InChI

InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2/i3+1,5+1,8+1

InChI Key

HQAXHIGPGBPPFU-VCOCTNKGSA-N

Isomeric SMILES

C#CCO[13CH]1[13CH2][13CH2]CCO1

Canonical SMILES

C#CCOC1CCCCO1

Origin of Product

United States

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